Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate
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Overview
Description
Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate is an organic compound with the molecular formula C13H17NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a pyrrolidine ring is attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate typically involves the esterification of 4-methyl-3-(pyrrolidin-1-yl)benzoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methyl group attached to the benzene ring is oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-methyl-3-(pyrrolidin-1-yl)benzoic acid.
Reduction: 4-methyl-3-(pyrrolidin-1-yl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate can be compared with other similar compounds such as:
Methyl 4-(pyrrolidin-1-yl)benzoate: Lacks the methyl group on the benzene ring.
Methyl 3-(pyrrolidin-1-yl)benzoate: The pyrrolidine ring is attached at a different position on the benzene ring.
Methyl 4-methylbenzoate: Lacks the pyrrolidine ring.
Uniqueness: The presence of both the methyl group and the pyrrolidine ring in this compound provides unique chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Biological Activity
Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antifungal activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound, with the chemical formula C12H15NO2, features a benzoate moiety attached to a pyrrolidine ring. This structural arrangement is crucial for its biological activity, as the pyrrolidine group can interact with various biological targets.
Antibacterial Activity
Recent studies have demonstrated that compounds containing a pyrrolidine structure exhibit notable antibacterial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 100 µg/mL, indicating potent antibacterial activity.
Compound | Bacteria Tested | MIC (µg/mL) |
---|---|---|
Pyrrolidine Derivative A | Staphylococcus aureus | 75 |
Pyrrolidine Derivative B | Escherichia coli | <125 |
This compound | Pseudomonas aeruginosa | <100 |
The presence of halogen substituents in some derivatives has been linked to enhanced antibacterial activity, suggesting that structural modifications can significantly influence efficacy .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity. Studies indicate that certain pyrrolidine derivatives can inhibit fungal growth by disrupting cell membrane integrity and interfering with nucleic acid synthesis, similar to their antibacterial mechanisms .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Nucleic Acid Synthesis : Compounds may interfere with DNA replication and RNA transcription, leading to cell death.
- Disruption of Cell Membrane Integrity : Some derivatives alter the permeability of bacterial cell membranes, causing leakage of essential cellular components.
- Enzyme Inhibition : Certain studies suggest that these compounds may inhibit key enzymes involved in bacterial metabolism, such as DNA gyrase and topoisomerase IV .
Case Studies and Research Findings
A recent study explored the synthesis and evaluation of this compound derivatives for their antimicrobial properties. The results highlighted the compound's effectiveness against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa, with MIC values indicating significant potency .
Moreover, another investigation focused on the structure-activity relationship (SAR) of pyrrolidine derivatives, revealing that specific substitutions on the benzoate moiety could enhance antibacterial efficacy while maintaining low cytotoxicity towards human cells .
Properties
IUPAC Name |
methyl 4-methyl-3-pyrrolidin-1-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-5-6-11(13(15)16-2)9-12(10)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVILSFLCWBZFJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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